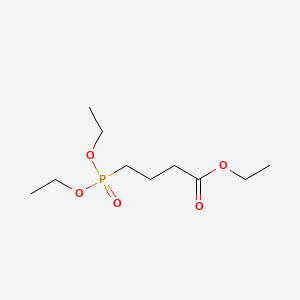
2,5-Difenil-1,3-tiazol-4-ol
Descripción general
Descripción
2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with phenyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Thiazoles are known for their aromaticity and are significant in various fields due to their biological and chemical properties.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-1,3-thiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 2,5-diphenyl-1,3-thiazol-4-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The molecular weight of 2,5-diphenyl-1,3-thiazol-4-ol is 25332 , which is within the range considered favorable for oral bioavailability in drug design.
Result of Action
Based on the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
2,5-Diphenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial properties by inhibiting bacterial enzymes, thereby preventing the growth and proliferation of bacteria . Additionally, 2,5-Diphenyl-1,3-thiazol-4-ol has been shown to interact with proteins involved in oxidative stress responses, acting as an antioxidant and protecting cells from damage caused by reactive oxygen species . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and oxidative stress-related diseases.
Cellular Effects
The effects of 2,5-Diphenyl-1,3-thiazol-4-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 2,5-Diphenyl-1,3-thiazol-4-ol can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This compound also affects cell signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines . Furthermore, 2,5-Diphenyl-1,3-thiazol-4-ol has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2,5-Diphenyl-1,3-thiazol-4-ol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2,5-Diphenyl-1,3-thiazol-4-ol binds to bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth . Additionally, it has been shown to activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species . The compound also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diphenyl-1,3-thiazol-4-ol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Diphenyl-1,3-thiazol-4-ol remains stable under certain conditions, maintaining its biological activity over extended periods . Under conditions that promote degradation, the compound’s effectiveness may diminish, leading to reduced cellular responses . Long-term studies have also indicated that prolonged exposure to 2,5-Diphenyl-1,3-thiazol-4-ol can result in adaptive cellular changes, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of 2,5-Diphenyl-1,3-thiazol-4-ol vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, 2,5-Diphenyl-1,3-thiazol-4-ol may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
2,5-Diphenyl-1,3-thiazol-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, 2,5-Diphenyl-1,3-thiazol-4-ol enhances the activity of antioxidant enzymes, leading to increased neutralization of reactive oxygen species . Additionally, this compound affects metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2,5-Diphenyl-1,3-thiazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes, allowing it to accumulate in target tissues . Once inside the cells, 2,5-Diphenyl-1,3-thiazol-4-ol interacts with binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution is essential for the compound’s biological activity, as it ensures that 2,5-Diphenyl-1,3-thiazol-4-ol reaches its site of action within the cells .
Subcellular Localization
The subcellular localization of 2,5-Diphenyl-1,3-thiazol-4-ol plays a crucial role in its activity and function. This compound has been found to localize to specific compartments within the cell, such as the mitochondria and the nucleus . The targeting signals and post-translational modifications that direct 2,5-Diphenyl-1,3-thiazol-4-ol to these compartments are critical for its biological activity . For instance, the localization of 2,5-Diphenyl-1,3-thiazol-4-ol to the mitochondria enhances its ability to modulate oxidative stress responses, while its presence in the nucleus allows it to influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-bromoacetophenone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields under solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diphenyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 2,5-diphenyl-1,3-thiazol-4-one.
Reduction: Formation of 2,5-diphenylthiazolidine.
Substitution: Formation of halogenated derivatives of 2,5-diphenyl-1,3-thiazol-4-ol.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and are known for their antimicrobial and antiviral activities.
Uniqueness
2,5-Diphenyl-1,3-thiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl substitution enhances its aromaticity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2,5-diphenyl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCJUZMDNQOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314635 | |
| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59484-42-3 | |
| Record name | 59484-42-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















